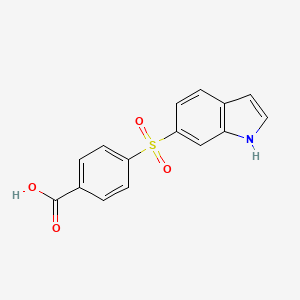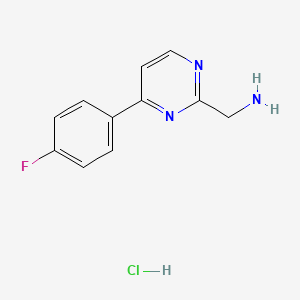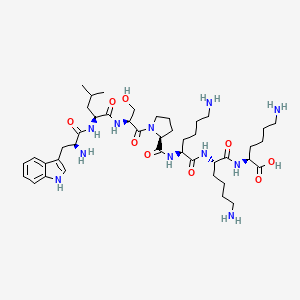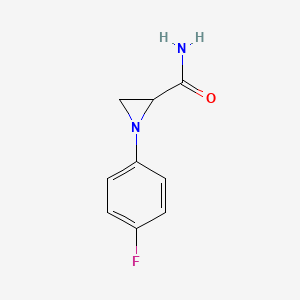
2-(4-Methoxy-3-methylphenyl)piperidine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-(4-Methoxy-3-methylphenyl)piperidine oxalate typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with piperidine under specific conditions. The reaction is followed by the addition of oxalic acid to form the oxalate salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-(4-Methoxy-3-methylphenyl)piperidine oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-(4-Methoxy-3-methylphenyl)piperidine oxalate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)piperidine oxalate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-(4-Methoxy-3-methylphenyl)piperidine oxalate can be compared with other similar compounds, such as:
2-(4-Methoxy-3-methylphenyl)piperidine: This compound is similar in structure but lacks the oxalate group.
4-(4-Methoxy-2-methylphenyl)piperidine: This compound has a different substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its specific chemical structure and the presence of the oxalate group, which may confer distinct chemical and biological properties .
特性
分子式 |
C15H21NO5 |
|---|---|
分子量 |
295.33 g/mol |
IUPAC名 |
2-(4-methoxy-3-methylphenyl)piperidine;oxalic acid |
InChI |
InChI=1S/C13H19NO.C2H2O4/c1-10-9-11(6-7-13(10)15-2)12-5-3-4-8-14-12;3-1(4)2(5)6/h6-7,9,12,14H,3-5,8H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
VNJBRPZNKZZPJX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2CCCCN2)OC.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Quinolinecarboxylic acid, 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-6,7-dimethoxy-4-oxo-, (4-methylphenyl)methyl ester](/img/structure/B12633133.png)




![3,5-Dimethyl-1-[5-(trifluoromethoxy)pyridin-2-yl]piperazine](/img/structure/B12633167.png)



![N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]-2-iodobenzamide](/img/structure/B12633186.png)
![N-Methyl-N,5-diphenylimidazo[1,5-A]pyrazin-8-amine](/img/structure/B12633192.png)


